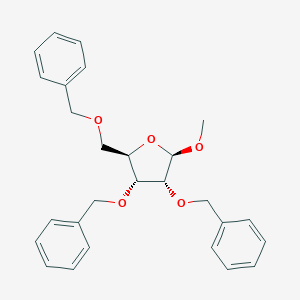

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . It is widely employed in the biomedical sector, exhibiting notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .

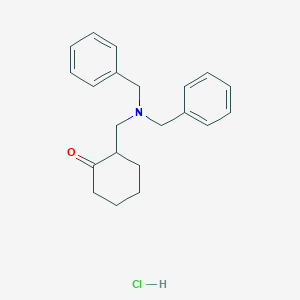

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is C27H30O5 . Its average mass is 434.524 Da and its monoisotopic mass is 434.209320 Da .Chemical Reactions Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .Physical And Chemical Properties Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” has a density of 1.2±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a flash point of 217.4±30.0 °C . It has 5 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Aplicaciones Científicas De Investigación

Antiviral Drug Development

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside has been investigated as an intermediate in the synthesis of remdesivir , the first FDA-approved antiviral drug for COVID-19 treatment . Remdesivir inhibits viral RNA polymerase, preventing viral replication. The compound’s unique sugar moiety contributes to its antiviral activity.

Carbohydrate Mimetics

Carbohydrates play essential roles in biological processes, but their inherent instability limits their use as therapeutic agents. Researchers have turned to carbohydrate mimetics—synthetic compounds that mimic carbohydrate structures without their drawbacks. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside serves as a valuable building block for creating glycomimetics via chiron approaches . These mimetics can modulate carbohydrate-processing enzymes, making them promising targets for drug discovery.

Iminosugars (Azasugars)

Iminosugars, also known as azasugars, are a class of compounds that act as inhibitors or enhancers of glycosidases and glycosyltransferases. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside falls into this category, showing potential in modulating enzyme activity . Researchers explore its applications in treating metabolic disorders and other diseases.

Allosteric Enhancers

In pharmacology, allosteric enhancers (AEs) can enhance the activity of specific receptors. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives, such as benzoylthiophenes, have been studied as AEs at the A1 adenosine receptor . These compounds may have implications in drug design and receptor modulation.

Crystallography and Structural Studies

The synthesis and crystallization of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside have allowed researchers to isolate its alpha anomer. Crystallographic studies provide insights into its three-dimensional structure, packing arrangements, and intermolecular interactions . Such information aids in understanding its properties and potential applications.

Mecanismo De Acción

Target of Action

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a purine nucleoside analog . It primarily targets indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This inhibition occurs because the compound, being a purine nucleoside analog, gets incorporated into the DNA during replication, causing premature termination of the growing DNA strand .

Biochemical Pathways

The affected pathway is the DNA synthesis pathway. The compound’s incorporation into the DNA strand during replication disrupts the normal process, leading to the termination of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting DNA synthesis, the compound disrupts the normal functioning of the cell, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of the malignancy.

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

CAS RN |

55725-85-4 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)